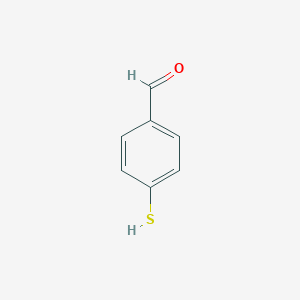

4-Mercaptobenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLPPGBADQVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448284 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91358-96-2 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Mercaptobenzaldehyde and Its Derivatives

Classical and Advanced Synthetic Routes for 4-Mercaptobenzaldehyde

The synthesis of this compound can be approached through several distinct chemical pathways, ranging from one-pot procedures to methods involving organometallic reagents.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient route to target molecules by minimizing sequential workup and purification steps. For sulfur-containing benzaldehydes, a notable approach involves the reaction of a halo-benzaldehyde with a sulfur nucleophile under phase-transfer catalysis. For instance, the synthesis of p-(methylmercapto)-benzaldehyde, a protected precursor to this compound, can be achieved by reacting p-chloro-benzaldehyde with an alkali metal mercaptide in an aqueous solution using a phase-transfer catalyst. This method allows for easy separation of the oily organic product from the aqueous salt by-product. While this specific example yields a methyl-protected derivative, the underlying principle represents a viable one-pot strategy for installing the sulfur functionality onto the benzaldehyde (B42025) core.

Another powerful one-pot method, primarily demonstrated for the ortho isomer (2-Mercaptobenzaldehyde), involves the protection of the aldehyde group of a bromobenzaldehyde as an acetal, followed by the formation of a Grignard reagent which then reacts with elemental sulfur. Subsequent hydrolysis in the same pot yields the final mercaptobenzaldehyde. This strategy combines protection, organometallic formation, C-S bond formation, and deprotection into a single streamlined sequence. stackexchange.com

Grignard Reaction-Based Syntheses

Grignard reactions are a cornerstone of carbon-carbon and carbon-heteroatom bond formation. rsc.orgnih.govmdpi.commdpi.com The synthesis of mercaptobenzaldehydes can be effectively achieved using this methodology. The general approach starts with a protected bromobenzaldehyde, typically as an acetal, to prevent the highly nucleophilic Grignard reagent from reacting with its own aldehyde group. The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent (an organomagnesium halide). nih.govmdpi.com

This organometallic intermediate is then treated with elemental sulfur (S₈), which inserts into the carbon-magnesium bond. The final step is acidic workup (e.g., with dilute hydrochloric acid), which simultaneously hydrolyzes the intermediate magnesium thiolate and cleaves the acetal protecting group to reveal the aldehyde functionality. stackexchange.com This method has been reported to produce the target compounds in high yields. stackexchange.com

| Step | Reagents & Conditions | Purpose |

| Protection | e.g., Ethylene glycol, acid catalyst | Protects the aldehyde group as an acetal. |

| Grignard Formation | Magnesium (Mg), Anhydrous Ether (e.g., THF) | Converts the aryl bromide to a nucleophilic Grignard reagent. |

| Sulfurization | Elemental Sulfur (S₈) | Introduces the sulfur atom to form a thiolate. |

| Hydrolysis | Dilute aqueous acid (e.g., HCl) | Protonates the thiolate to a thiol and removes the acetal protecting group. |

Ortho-Lithiation Methodologies

Directed ortho-lithiation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. researchgate.net The method relies on a "directing metalating group" (DMG) on the aromatic ring, which contains a heteroatom (like oxygen or nitrogen) that can coordinate to an organolithium base, typically n-butyllithium or s-butyllithium. researchgate.netnih.gov This coordination brings the base into proximity of the C-H bond at the ortho position, leading to selective deprotonation and formation of an ortho-lithiated species. researchgate.netnih.gov This intermediate can then be trapped with an electrophile to install a new substituent exclusively at the position adjacent to the DMG. researchgate.netmdpi.com

Common directing groups include amides, carbamates, and methoxy groups. researchgate.net For example, protected benzaldehydes can undergo ortho-lithiation to synthesize 2-substituted derivatives. nih.govnih.gov However, because this methodology is inherently designed to functionalize the ortho (position 2) of a directing group, it is not a suitable strategy for the direct, single-step synthesis of this compound, which is a para-substituted (1,4) compound. The regioselectivity of the lithiation step is strictly controlled by the DMG, making para-lithiation in this manner unfeasible. researchgate.netnih.gov

Oxidative Preparations from Toluene Homologues

An alternative synthetic approach involves the oxidation of the methyl group of a suitable toluene derivative. For this compound, the logical precursor would be 4-mercaptotoluene or a protected version thereof. The direct oxidation of 4-mercaptotoluene is complicated by the sensitivity of the thiol group, which can be easily oxidized to disulfides or sulfonic acids.

A more practical route is to start with a sulfur-protected precursor like thioanisole (methyl phenyl sulfide). The methyl group of thioanisole can be functionalized to an aldehyde. For example, methods exist for the formylation of thioanisole using a catalyst and carbon monoxide (CO) under pressure. In one patented process, thioanisole is heated with a specialized SZTA catalyst (a mixed metal oxide) under CO pressure, followed by hydrolysis to yield 4-(methylthio)benzaldehyde. google.comgoogle.com This product can then be demethylated to give the final this compound. This strategy highlights the conversion of a toluene homologue's methyl group into the desired aldehyde functionality while the sulfur is masked in a less reactive form.

| Precursor | Key Reagents | Product (Protected) | Yield |

| Thioanisole | SZTA Catalyst, CO (0.5 MPa), 80°C | 4-(Methylthio)benzaldehyde | 76% google.com |

| Thioanisole | SZTA Catalyst, CO (1.0 MPa), 80°C | 4-(Methylthio)benzaldehyde | 80.2% google.com |

Organocatalytic Synthesis of this compound Derivatives

While the above methods focus on producing this compound itself, the compound is often a starting material for more complex molecules. Asymmetric organocatalysis provides a powerful tool for synthesizing chiral derivatives in an enantioselective manner.

Asymmetric Organocatalysis in Tandem Reactions

Tandem, or cascade, reactions are highly efficient processes where multiple chemical bonds are formed in a single operation without isolating intermediates. When combined with asymmetric organocatalysis, these reactions can generate complex chiral molecules from simple achiral precursors. nih.govfigshare.com

A prominent example of this is the organocatalytic Michael addition, which is a key carbon-carbon bond-forming reaction. rsc.org In a typical tandem sequence relevant to aldehyde derivatives, a chiral primary or secondary amine catalyst (such as a proline derivative or a diamine-thiourea catalyst) reacts with an aldehyde (like this compound) to reversibly form a nucleophilic enamine intermediate. mdpi.commdpi.com This enamine can then participate in a stereocontrolled Michael addition to an electrophilic acceptor, such as a β-nitrostyrene. nih.govmdpi.com The catalyst controls the facial selectivity of the attack, leading to a product with high enantiomeric excess. Following the addition, the catalyst is regenerated, completing the catalytic cycle. Such reactions have been shown to work efficiently, sometimes even in aqueous media, providing an environmentally friendly route to valuable chiral γ-nitroaldehydes, which are precursors to many other compounds. nih.govmdpi.comnih.gov

This methodology allows for the use of this compound as a pro-nucleophile to generate a wide array of chiral thio-functionalized molecules. The reaction of various aldehydes with nitroalkenes is well-established, providing high yields and excellent stereoselectivity. mdpi.commdpi.com

| Catalyst Type | Michael Acceptor | General Product | Key Features |

| Chiral diamine-thiourea | β-Nitrostyrene | Chiral γ-nitroaldehyde | Dual activation via enamine and hydrogen bonding to the nitro group. mdpi.commdpi.com |

| Proline derivatives | β-Nitrostyrene | Chiral γ-nitroaldehyde | Can be effective in aqueous media like brine. nih.gov |

| Chiral imidazolidinone | α,β-Unsaturated aldehyde | Chiral 1,5-dicarbonyl | Forms an iminium ion to activate the acceptor (Mukaiyama-Michael). nih.gov |

Synthesis of Diverse Functionalized Derivatives

Benzaldehyde Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities and their ability to act as chelating ligands for metal ions. nih.gov The synthesis of thiosemicarbazone derivatives from this compound is a direct and efficient process. It involves a condensation reaction between the aldehyde group of this compound and the primary amine group of thiosemicarbazide or a substituted thiosemicarbazide. juniv.edu

The reaction is typically carried out by refluxing equimolar amounts of the two reactants in an alcoholic solvent, such as methanol or ethanol, often with a catalytic amount of acid. nih.gov The product, this compound thiosemicarbazone, precipitates from the solution upon cooling and can be purified by recrystallization. juniv.edu This straightforward synthesis allows for the generation of a library of derivatives by using various substituted thiosemicarbazides.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Thiosemicarbazide | Methanol | Reflux, 3h | This compound thiosemicarbazone |

| 4-Methylbenzaldehyde | Thiosemicarbazide | Methanol | Reflux, 3h | 4-Methylbenzaldehyde thiosemicarbazone |

| 4-Benzyloxybenzaldehyde | 4-Methyl-3-thiosemicarbazide | Ethanol | Reflux, 4.5h | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone |

Data derived from general procedures for thiosemicarbazone synthesis. juniv.edumdpi.com

Phenacyloxy Benzaldehyde Derivatives

The term "phenacyloxy" refers to a Ph-C(O)-CH₂-O- group, which is an ether linkage. The synthesis of such derivatives typically starts from a hydroxyl-substituted benzaldehyde, such as 4-hydroxybenzaldehyde (B117250), via the Williamson ether synthesis. researchgate.net

However, starting from this compound, the analogous reaction leads to the formation of a thioether linkage (-S-), resulting in a phenacylthio derivative. This reaction, a Williamson thioether synthesis, involves the deprotonation of the thiol group of this compound with a base (e.g., potassium carbonate, sodium hydride) to form a thiolate. This nucleophilic thiolate then displaces the bromide from a phenacyl bromide derivative in an Sₙ2 reaction. organic-synthesis.commasterorganicchemistry.com The resulting product is 4-(phenacylthio)benzaldehyde. This method allows for the synthesis of a variety of derivatives by using different substituted phenacyl bromides.

Thiochromene Derivatives Synthesis

As previously discussed, the synthesis of the thiochromene heterocyclic system via intramolecular cyclization requires the precursor to be a 2-mercaptobenzaldehyde (B1308449) derivative. The ortho arrangement of the thiol and aldehyde groups is a structural prerequisite for the ring-closing step that follows an initial Michael addition.

The established and highly successful strategy for synthesizing chiral thiochromenes involves a tandem Michael-aldol reaction between a 2-mercaptobenzaldehyde and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst like a diphenylpyrrolinol silyl ether. The reaction proceeds through the formation of a chiral enamine from the catalyst and the unsaturated aldehyde. This is followed by the nucleophilic addition of the thiol, and the sequence is terminated by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield the chiral 2H-thiochromene. This one-pot method provides access to these valuable structures in high yields and with excellent enantioselectivities.

While this compound cannot form a thiochromene ring through this intramolecular pathway, its thiol group readily participates in the initial Michael addition to α,β-unsaturated systems, making it a valuable synthon for creating linear thioethers that retain a reactive aldehyde functionality for further chemical exploration.

Benzothiophene Derivatives via Cycloaddition

The synthesis of benzothiophene derivatives, a significant class of heterocyclic compounds, can be efficiently achieved from mercaptobenzaldehyde precursors through cycloaddition reactions. One notable method is a [4+1] cycloaddition reaction between 2-mercaptobenzaldehyde derivatives and various isocyanides. researchgate.net This reaction is effectively promoted by hydrated lithium iodide (LiI·2H₂O) and proceeds in moderate to good yields. researchgate.net The versatility of this method allows for the successful use of a range of isocyanides and substituted 2-mercaptobenzaldehydes, as well as their disulfide forms. researchgate.net

Another powerful strategy involves the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily prepared by the alkynylation of 2-mercaptobenzaldehydes. acs.org This process can be directed by either palladium catalysis or radical-promoted pathways to yield different benzothiophene derivatives. acs.org For instance, reacting these precursors with a radical initiator like AIBN in an alcoholic medium can produce 2-alkoxymethylbenzothiophenes in yields ranging from fair to excellent (49–98%). acs.org These cycloaddition and heterocyclization strategies represent convenient and effective routes to novel benzothiophene structures. acs.org

Table 1: Examples of Benzothiophene Synthesis Reactions This table is based on data from similar reactions involving mercaptobenzaldehyde derivatives.

| Starting Material | Reagent | Catalyst/Promoter | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Mercaptobenzaldehyde derivative | Isocyanide | LiI·2H₂O | Benzothiophene | Moderate to Good |

| 1-(2-mercaptophenyl)-2-yn-1-ol | - | AIBN (in alcohol) | 2-Alkoxymethylbenzothiophene | 49-98 |

| 2-Mercaptobenzaldehyde derivative | Ketone | - | Benzothieno[3,2-b]pyridine | 60-78 |

Bicyclic Compound Synthesis

This compound and its isomers are valuable starting materials for the synthesis of complex bicyclic systems. A significant application is in the organocatalytic, enantioselective synthesis of substituted thiochromanes, which are important sulfur-containing bicyclic heterocyclic compounds. researchgate.net

One such method involves a tandem Michael addition-Henry reaction between a 2-mercaptobenzaldehyde and a β-nitrostyrene, catalyzed by cupreine (B190981). researchgate.net This reaction constructs the thiochromane ring system while creating multiple stereogenic centers. The process demonstrates good diastereoselectivity and enantioselectivity, which can be further enhanced to achieve high purity (up to 98% de and >99% ee) through a single recrystallization step. researchgate.net Another approach utilizes a domino Michael-aldol reaction between 2-mercaptobenzaldehydes and maleimides, catalyzed by a chiral amine thiourea (B124793), to produce succinimide-containing benzothiopyrans. researchgate.net These methods highlight the utility of mercaptobenzaldehydes in building stereochemically rich bicyclic frameworks.

Hybrid Organic-Inorganic Material Synthesis

Hybrid organic-inorganic materials, which combine components at a molecular level, are an emerging class of materials with significant technological potential. mdpi.com The sol-gel process is a primary technique for their synthesis, allowing for the creation of materials that synergistically merge the properties of both organic and inorganic counterparts. researchgate.netresearchgate.net

The synthesis typically involves the hydrolysis and polycondensation of a metal alkoxide precursor, such as tetraethyl orthosilicate (TEOS) or zirconium (IV) propoxide, in the presence of an organic molecule. mdpi.comnih.gov While direct synthesis using this compound is not explicitly detailed in the provided sources, the principles of sol-gel chemistry allow for the incorporation of functional organic molecules. The aldehyde and thiol groups of this compound could be used to functionalize the material or be encapsulated within the inorganic matrix (e.g., silica). mdpi.com The process starts with the formation of a colloidal suspension (sol) that evolves into a gel, a solid three-dimensional network. nih.gov This method offers precise control over the final material's chemical composition and properties. researchgate.net

Table 2: Components in a Typical Sol-Gel Synthesis for Hybrid Materials

| Component Type | Example Compound | Role in Synthesis |

|---|---|---|

| Inorganic Precursor | Tetraethyl orthosilicate (TEOS) | Forms the inorganic oxide network (e.g., SiO₂) |

| Organic Component | Polyethylene glycol (PEG), Quercetin | Provides flexibility and specific functionalities |

| Solvent | Ethanol, Water | Medium for hydrolysis and condensation reactions |

| Catalyst | Acid or Base | Controls the rate of hydrolysis and condensation |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic processes for chemical compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edu

Key green chemistry strategies applicable to the synthesis of aromatic aldehydes and thiols include:

Waste Prevention : Designing syntheses to minimize waste is preferable to treating waste after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or replaced with greener alternatives like water or ethanol. gctlc.org Solvent-free reaction conditions, such as mechanochemical grinding, can also be employed. nih.gov

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible, and alternative energy sources like microwave irradiation can be used to reduce energy consumption.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. acs.org

Less Hazardous Chemical Syntheses : Synthetic routes should be designed to use and generate substances with little or no toxicity. gctlc.org For example, using gaseous nitrogen dioxide to oxidize benzylic alcohols to aldehydes can be a waste-free process as the gaseous byproducts are converted to nitric acid. nih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Reactivity Profiles and Mechanistic Investigations of 4 Mercaptobenzaldehyde

Reactions Involving the Thiol Group (-SH) of 4-Mercaptobenzaldehyde

The thiol group of this compound is a potent nucleophile, readily participating in a variety of addition reactions. Its reactivity is central to the construction of sulfur-containing heterocyclic compounds and other complex organic molecules.

Nucleophilic Addition Reactions

While specific studies detailing simple nucleophilic additions of amines or other nucleophiles directly to the thiol group of this compound are not extensively documented in readily available literature, the inherent nucleophilicity of the thiol group is a fundamental aspect of its chemistry. In a three-component reaction, the disulfide of a mercaptobenzaldehyde derivative can be reduced in situ to liberate the free thiol. This thiol then participates in a cascade of reactions, including the formation of an imine with an amine, which is subsequently trapped by another equivalent of the mercaptobenzaldehyde, ultimately leading to complex bicyclic products nih.gov. This demonstrates the thiol's capacity to act as a nucleophile in a complex reaction sequence.

Formation of Hemithioacetals

The reaction between a thiol and an aldehyde can lead to the formation of a hemithioacetal. This reaction is typically reversible and the resulting hemithioacetals are often transient intermediates rather than stable, isolable products taylorandfrancis.com. In biological systems and in solution, the formation of hemithioacetals from thiols and aldehydes is a well-established phenomenon. For instance, methylglyoxal (B44143) reacts with glutathione (B108866) to form a hemithioacetal intermediate taylorandfrancis.comnih.gov. The formation of these adducts is often the initial, kinetically favored step in more complex reaction sequences nih.gov. While direct studies on the isolation of a stable hemithioacetal from this compound are not prevalent, its formation as a transient species in reactions involving both the thiol and aldehyde functionalities is mechanistically plausible.

Michael Addition Reactions

The thiol group of this compound and its derivatives is an excellent nucleophile for Michael addition reactions, a type of conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation and is widely employed in the synthesis of various functionalized molecules.

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and atom-economical reaction semanticscholar.org. In the context of mercaptobenzaldehydes, this reaction is particularly useful for the synthesis of thiochromanes and related heterocyclic structures. For instance, 2-mercaptobenzaldehydes readily undergo tandem Michael addition-Henry reactions with β-nitrostyrenes researchgate.net. This reaction sequence is initiated by the Michael addition of the thiol to the electron-deficient alkene of the nitrostyrene.

A simple and efficient protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds can be carried out under solvent-free conditions, highlighting the intrinsic reactivity of the thiol group semanticscholar.org.

A representative example of a Michael addition reaction involving a thiol and an α,β-unsaturated ketone is presented in the table below. Please note that while this example uses thiophenol, the reactivity is analogous for this compound.

| Michael Acceptor | Thiol | Conditions | Product | Yield (%) |

| Methyl vinyl ketone | Thiophenol | Neat, 30°C, 30 min | 4-(Phenylthio)butan-2-one | 93 |

Data sourced from a study on solvent-free Michael additions semanticscholar.org.

The Michael addition reaction can create new stereocenters, and controlling the stereochemical outcome is a significant area of research. In the context of reactions involving mercaptobenzaldehydes, various organocatalysts have been employed to achieve high levels of diastereoselectivity and enantioselectivity.

For example, the tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes can be catalyzed by cupreine (B190981) to afford enantioenriched 2,3,4-trisubstituted thiochromanes with good diastereoselectivities and enantioselectivities researchgate.net. Similarly, bifunctional chiral amine thiourea (B124793) catalysts have been used in the domino Michael-aldol reaction of 2-mercaptobenzaldehydes with maleimides to generate succinimide-containing benzothiopyrans with three stereogenic centers in a single step researchgate.net.

Computational studies have also been employed to understand the stereochemical outcome of Michael additions, with models like Heathcock's model predicting the formation of specific stereoisomers based on the transition state geometries comporgchem.com. The choice of catalyst and reaction conditions plays a crucial role in directing the stereoselectivity of these transformations.

The following table summarizes the results of an organocatalytic enantioselective tandem Michael-Henry reaction between 2-mercaptobenzaldehyde (B1308449) and various β-nitrostyrenes. This data illustrates the control of stereochemistry achievable in such reactions.

| 2-Mercaptobenzaldehyde | β-Nitrostyrene | Catalyst | Diastereomeric Ratio (trans,trans/trans,cis) | Enantiomeric Excess (ee, %) of major isomer |

| Unsubstituted | Unsubstituted | Cupreine | 78:22 | 86 |

| Unsubstituted | 2-Bromonitrostyrene | Cupreine | 75:25 | 85 |

| 4-Methoxy | Unsubstituted | Cupreine | 70:30 | 80 |

| 4-Methoxy | 4-Bromonitrostyrene | Cupreine | 70:30 | 81 |

Data adapted from a study on the synthesis of trisubstituted thiochromanes researchgate.net.

Reactions Involving the Aldehyde Group (-CHO) of this compound

The aldehyde group of this compound is a versatile functional group that undergoes a variety of characteristic reactions, including nucleophilic additions and condensations. While many of the following examples utilize benzaldehyde (B42025) or its substituted derivatives, the principles are directly applicable to this compound.

A common reaction of aldehydes is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in organic synthesis and biological chemistry ionicviper.orgjetir.org.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of an aldehyde with a phosphorus ylide yields an alkene and triphenylphosphine (B44618) oxide utahtech.edutamu.edu.

Aldehydes that lack α-hydrogens, such as benzaldehyde and presumably this compound, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields a mixture of the corresponding primary alcohol and a carboxylic acid salt uomustansiriyah.edu.iquobasrah.edu.iqbyjus.comadichemistry.com.

The Knoevenagel condensation is another important reaction of aldehydes, where they react with active methylene (B1212753) compounds in the presence of a weak base to form α,β-unsaturated products purechemistry.orgorganic-chemistry.orgbas.bgthermofisher.comresearchgate.net.

Finally, the Aldol (B89426) condensation can occur between an aldehyde and a ketone or another aldehyde containing α-hydrogens. In a crossed-aldol reaction, an aromatic aldehyde like this compound would typically act as the electrophilic partner, reacting with the enolate of another carbonyl compound magritek.commiracosta.eduscribd.commasterorganicchemistry.com.

The following table provides a summary of typical reactions of the aldehyde group, with examples using benzaldehyde or its derivatives as a proxy for this compound.

| Reaction Type | Reactants | Product Type |

| Schiff Base Formation | Benzaldehyde, Primary Amine | Imine |

| Wittig Reaction | Benzaldehyde, Phosphorus Ylide | Alkene |

| Cannizzaro Reaction | Benzaldehyde, Conc. NaOH | Benzyl alcohol, Benzoic acid |

| Knoevenagel Condensation | Benzaldehyde, Malonic Ester | α,β-Unsaturated ester |

| Aldol Condensation | Benzaldehyde, Acetone | α,β-Unsaturated ketone |

Tandem and Domino Reactions Facilitated by this compound

Tandem, or domino, reactions are powerful synthetic strategies where multiple bond-forming events occur in a single pot under the same reaction conditions, without the isolation of intermediates liv.ac.uknih.gov. The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic aldehyde group, makes it an ideal candidate for initiating such reaction cascades.

A notable example of this reactivity is the organocatalytic domino sulfa-Michael–aldol reaction of 2-mercaptobenzaldehyde with α,β-unsaturated N-acylpyrazoles to construct thiochromanes rsc.orgrsc.orgrsc.orgresearchgate.net. Although this involves the ortho-isomer, the underlying principles are directly applicable to this compound. In this type of reaction, the thiol group first undergoes a conjugate addition (sulfa-Michael reaction) to an α,β-unsaturated carbonyl compound. This initial reaction generates an enolate intermediate, which then participates in an intramolecular aldol condensation with the aldehyde group present on the same molecule. The final step is typically a dehydration to form a stable heterocyclic product. The use of chiral organocatalysts can render these domino reactions asymmetric, providing access to enantioenriched products organic-chemistry.org. Given the similar reactivity of the thiol and aldehyde groups in the 4-isomer, it is highly plausible that this compound could participate in analogous intermolecular or intramolecular tandem reactions to generate complex molecular architectures.

| Reaction Type | Key Steps | Intermediate | Final Product |

| Domino Sulfa-Michael/Aldol | 1. Intermolecular sulfa-Michael addition of the thiol. 2. Intramolecular aldol condensation. | Enolate | Substituted thiochromane or related heterocycle |

Click Chemistry Applications with this compound Derivatives

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rsc.orgnih.govalfa-chemistry.combohrium.comnih.gov. For this compound to be used in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne.

The thiol and aldehyde groups of this compound offer convenient handles for introducing these functionalities. For instance, the thiol group can be alkylated with a propargyl halide to introduce a terminal alkyne. Alternatively, the aldehyde can be converted to an oxime or hydrazone, which can then be further functionalized with an azide or alkyne. Once derivatized, these this compound analogues can be readily conjugated to other molecules bearing the complementary functional group via the CuAAC reaction to form a stable triazole linkage nih.govalfa-chemistry.combohrium.com. This approach allows for the modular construction of complex molecules for various applications, including materials science and bioconjugation.

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes wikipedia.orgnih.govrsc.orgmdpi.com. A key component of this field is the use of chemical reporters, which are small, non-native functional groups that can be incorporated into biomolecules and then selectively detected wikipedia.orgmdpi.com. The aldehyde group of this compound can serve as a bioorthogonal chemical reporter. Aldehydes and ketones are known to react specifically with hydrazines and alkoxyamines to form hydrazones and oximes, respectively, under physiological conditions mdpi.com.

Furthermore, the thiol group of this compound allows for its immobilization on noble metal surfaces, such as gold or silver nanoparticles. This has been exploited in the development of Surface-Enhanced Raman Spectroscopy (SERS) based biosensors. In such applications, this compound acts as a Raman reporter molecule, providing a unique spectral fingerprint that can be used for detection and imaging columbia.edu. The combination of its bioorthogonal reactivity and its properties as a SERS reporter makes this compound a valuable tool for developing advanced bioanalytical and bioimaging techniques rsc.orgcolumbia.edu.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of organic reactions nih.govrsc.orgresearchgate.netnih.govsemanticscholar.org. Such studies can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction pathways.

For reactions involving this compound, computational studies can shed light on several key aspects of its reactivity. For example, DFT calculations can be used to model the transition states in Schiff base formation, helping to understand the role of the catalyst and the effect of substituents on the reaction rate nih.gov. Similarly, the mechanism of the Knoevenagel condensation can be investigated to determine the energetics of the deprotonation, nucleophilic attack, and dehydration steps researchgate.net. In the context of tandem reactions, computational studies can help to map out the entire reaction pathway, identifying the key intermediates and transition states, and explaining the observed stereoselectivity researchgate.net. Furthermore, DFT can be used to predict the reactivity of this compound derivatives in click chemistry and to understand the electronic properties that make it a good SERS reporter. While specific DFT studies on this compound were not extensively found in the search results, studies on similar molecules, such as the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, provide a framework for how such investigations can be conducted to gain a deeper understanding of the reaction mechanisms at a molecular level nih.gov.

Coordination Chemistry and Metal Complexation of 4 Mercaptobenzaldehyde

4-Mercaptobenzaldehyde as a Ligand in Metal Complexes

The dual functionality of this compound makes it a highly adaptable ligand. The thiol group can deprotonate to form a thiolate, which is a soft donor and readily coordinates to soft metal ions. The aldehyde group, with its carbonyl oxygen, can act as a hard donor, coordinating to harder metal centers. This allows this compound to function as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse coordination architectures.

Furthermore, the aldehyde group provides a reactive site for the synthesis of Schiff base ligands through condensation reactions with primary amines. These Schiff base derivatives offer an expanded and tunable coordination sphere, often acting as multidentate chelating agents that form stable complexes with transition metals.

The design of metal complexes incorporating this compound is guided by several key principles. The Hard and Soft Acids and Bases (HSAB) theory is pivotal in predicting the coordination preferences of the ligand's donor atoms. The soft sulfur atom of the thiol/thiolate group shows a strong affinity for soft metal ions like Cu(I), Ag(I), and Hg(II), while the harder oxygen atom of the aldehyde group preferentially binds to harder metal ions such as Fe(III), Cr(III), and V(V).

Another design strategy involves the template effect, where a metal ion directs the synthesis of a larger ligand around itself. For instance, a metal ion can coordinate to this compound and an amine, facilitating the formation of a Schiff base ligand that is pre-organized for chelation. The choice of the metal ion, its preferred coordination geometry, and the reaction conditions can be manipulated to control the final structure and nuclearity of the complex, leading to mononuclear, dinuclear, or polynuclear species. nih.gov The steric and electronic properties of substituents on the aromatic ring or the amine used for Schiff base formation can also be fine-tuned to modulate the properties of the resulting metal complexes. mdpi.com

The coordination chemistry of this compound and its derivatives has been extensively studied with a range of transition metals, yielding complexes with diverse geometries and interesting properties.

Copper(II): Copper(II) complexes of Schiff bases derived from 2-mercaptobenzaldehyde (B1308449) have been synthesized and characterized. walshmedicalmedia.com For instance, the reaction of 2-mercaptobenzaldehyde thiosemicarbazone with a copper(II) salt yields a complex where the ligand coordinates to the metal center. walshmedicalmedia.com The resulting complexes often exhibit square planar or distorted square pyramidal geometries. The interaction of these copper complexes with DNA has been investigated, revealing potential for applications in chemotherapy. walshmedicalmedia.com

Nickel(II): Nickel(II) complexes with Schiff bases derived from 2-mercaptobenzaldehyde have been prepared and studied. jetir.org The reaction of 2-mercaptobenzaldehyde with NiMe2(PMe3)3 results in an (acylthiophenolato)nickel(II) complex. researchgate.net These complexes can exhibit square planar or octahedral geometries depending on the coordination of other ancillary ligands. The electronic properties and catalytic activity of these nickel complexes are areas of active research. mdpi.comresearchgate.net

Cobalt(III): Cobalt(III) readily forms stable, typically octahedral, complexes with Schiff base ligands derived from mercaptobenzaldehydes. researchgate.net These low-spin d6 complexes are often kinetically inert. Research has focused on their synthesis, structural characterization, and electrochemical properties. researchgate.net Some cobalt(III) Schiff base complexes have shown promising biological activity, including cytotoxic effects against cancer cells. nih.gov

Vanadium: Vanadium, in its various oxidation states (III, IV, and V), forms a variety of complexes with thio-functionalized ligands, including those derived from mercaptobenzaldehydes. Oxovanadium(IV) (VO²⁺) complexes with Schiff bases of 2-mercaptobenzaldehyde have been synthesized and characterized. datapdf.comresearchgate.net These complexes often exhibit square pyramidal geometry with the oxo group in the apical position. The electronic structure and redox properties of these vanadium complexes have been investigated, with some showing potential as catalysts for oxidation reactions. nih.govnih.gov

Structural Elucidation of Metal-4-Mercaptobenzaldehyde Complexes

The precise determination of the three-dimensional arrangement of atoms in metal-4-mercaptobenzaldehyde complexes is crucial for understanding their chemical bonding, reactivity, and potential applications. Single-crystal X-ray diffraction and various spectroscopic techniques are the primary tools employed for their structural elucidation.

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of crystalline metal complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. While data for complexes of this compound itself is limited, studies on its derivatives, particularly Schiff bases, have provided valuable insights. For instance, the crystal structures of copper(II) and nickel(II) complexes with Schiff bases derived from 2-mercaptobenzaldehyde have been determined, revealing details of their coordination environments. researchgate.netresearchgate.net Similarly, the structures of cobalt(III) and vanadium complexes have been elucidated, confirming their geometries and the coordination modes of the ligands. researchgate.netresearchgate.net

| Complex | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|---|

| [CoClMe(PMe3)2–{(C6H8)–CH=O}] | Co(III) | Monoclinic | P2(1)/n | Co-C: 1.987(3), Co-Cl: 2.3854(8) | Distorted Octahedral | researchgate.net |

| [Cu(L)Cl2] (L = piperidin-2-yl-N-(1-(pyridin-2-yl)ethylidene)methanamine) | Cu(II) | Monoclinic | P2(1)/c | Cu-N(imine): 2.012(2), Cu-Cl: 2.245(1) | Square Pyramidal | researchgate.net |

| [Ni(L)Cl(H2O)2]Cl (L = piperidin-2-yl-N-(1-(pyridin-2-yl)ethylidene)methanamine) | Ni(II) | Monoclinic | P2(1)/n | Ni-N(imine): 2.054(3), Ni-Cl: 2.398(1) | Octahedral | researchgate.net |

| (Et3NH)(PNP)[V(mmp)3] (mmpH2 = 2-mercapto-4-methylphenol) | V(IV) | Orthorhombic | Pna2(1) | V-S: 2.35-2.40, V-O: 1.95-1.98 | Intermediate between Octahedral and Trigonal Prismatic | nih.gov |

Spectroscopic methods provide valuable information about the coordination environment of the metal ion and the electronic structure of the complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. The stretching frequency of the C=O group in the aldehyde (~1700 cm⁻¹) and the C=N group in Schiff base derivatives (~1600-1650 cm⁻¹) often shift upon coordination to a metal ion. The disappearance of the S-H stretching band (~2550 cm⁻¹) indicates deprotonation and coordination of the thiol group. New bands in the far-IR region can be assigned to metal-ligand vibrations (M-O, M-S, M-N). For example, in copper complexes of Schiff bases from 2-mercaptobenzaldehyde, bands around 410-435 cm⁻¹ have been attributed to Cu-S and Cu-N stretching vibrations. walshmedicalmedia.comorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The d-d transitions are typically weak and appear in the visible region, and their positions are indicative of the coordination geometry and ligand field strength. Ligand-to-metal charge transfer (LMCT) bands, often more intense, can also be observed. For instance, copper(II) complexes often show broad d-d bands in the 500-700 nm range, while cobalt(III) complexes exhibit bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) (d⁹), Ni(II) in certain geometries, and V(IV)O (d¹). The EPR spectrum provides information about the oxidation state of the metal, the symmetry of its coordination environment, and the nature of the metal-ligand bonding through the g-values and hyperfine coupling constants. For example, the EPR spectra of oxovanadium(IV) complexes typically show an eight-line pattern due to the hyperfine coupling with the ⁵¹V nucleus (I = 7/2). nih.govbeilstein-journals.org

| Complex Type | Metal Ion | IR (cm⁻¹) | UV-Vis (λmax, nm) | EPR Parameters | Reference |

|---|---|---|---|---|---|

| Schiff base of 2-mercaptobenzaldehyde | Cu(II) | ν(C=N): ~1654, ν(Cu-N): ~435, ν(Cu-S): ~412 | d-d transitions, LMCT | - | walshmedicalmedia.com |

| Schiff base of 2-mercaptobenzaldehyde | Ni(II) | ν(C=N) shift, ν(Ni-N) | Octahedral bands | Paramagnetic shifts in NMR | jetir.org |

| Schiff base of 2-mercaptobenzaldehyde | Co(III) | ν(C=N) shift, ν(Co-N) | ~495-497 (d-d) | Diamagnetic | researchgate.net |

| Tris(2-mercapto-4-methylphenolato)vanadate(IV) | V(IV) | - | 698, 513, 420, 348 | giso = 1.976 | nih.gov |

Research into Functional Metal Complexes

The unique structural and electronic properties of metal complexes of this compound and its derivatives have led to investigations into their potential applications in various fields, including catalysis and medicine.

The catalytic activity of these complexes is a significant area of research. For instance, a sulfur-coordinated acyl(hydrido)cobalt(III) complex derived from thiosalicylaldehyde (2-mercaptobenzaldehyde) has been shown to be an excellent catalyst for the hydrosilylation of aldehydes and ketones under mild conditions. researchgate.net Vanadium complexes have been explored as catalysts for the oxidation of hydrocarbons and alcohols. nih.gov The ability to tune the steric and electronic environment around the metal center by modifying the ligand structure is a key factor in developing efficient and selective catalysts. researchgate.net

In the field of medicinal chemistry, copper complexes of Schiff bases derived from 2-mercaptobenzaldehyde have demonstrated promising biological activity. walshmedicalmedia.com These complexes have been shown to bind to DNA and exhibit cleavage activity, suggesting their potential as anticancer agents. walshmedicalmedia.com Cobalt(III) Schiff base complexes have also been reported to induce apoptosis in cancer cells. nih.gov Furthermore, some ruthenium complexes with thiol-containing ligands have shown antibacterial activity. nih.gov The design of metal-based drugs often focuses on enhancing the therapeutic properties of organic molecules upon coordination to a metal ion.

Advanced Spectroscopic and Computational Characterization of 4 Mercaptobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 4-Mercaptobenzaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the thiol proton.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, the aromatic protons will likely appear as a pair of doublets, characteristic of an AA'BB' spin system. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of the thiol group and the electron-withdrawing nature of the aldehyde group. The thiol proton (SH) signal can be broad and its chemical shift is variable, often appearing between 3.0 and 4.0 ppm, and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

To illustrate the influence of substituents on the chemical shifts of benzaldehyde (B42025) derivatives, the following table provides ¹H NMR data for related compounds.

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| 4-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 7.77 (d), 7.33 (d) | 2.44 (s, CH₃) |

| 4-Methoxybenzaldehyde | CDCl₃ | 9.73 (s) | 7.69 (d), 6.86 (d) | 3.73 (s, OCH₃) |

| 4-Chlorobenzaldehyde | CDCl₃ | 9.99 (s) | 7.85 (d), 7.53 (d) | |

| 4-Nitrobenzaldehyde | CDCl₃ | 10.17 (s) | 8.41 (d), 8.09 (d) |

This table is interactive. You can sort and filter the data.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and potentially the carbon bearing the thiol group.

The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. Due to the substitution pattern, four distinct signals are expected for the six aromatic carbons. The carbon atom attached to the aldehyde group (C1) and the carbon atom attached to the thiol group (C4) will have chemical shifts influenced by the electronic effects of these functional groups. The remaining aromatic carbons (C2, C6 and C3, C5) will also exhibit distinct chemical shifts.

The following table presents ¹³C NMR data for related benzaldehyde derivatives, highlighting the impact of the para-substituent on the chemical shifts of the aromatic carbons.

| Compound | Solvent | C=O (δ, ppm) | C1 (δ, ppm) | C2, C6 (δ, ppm) | C3, C5 (δ, ppm) | C4 (δ, ppm) | Other (δ, ppm) |

| 4-Methylbenzaldehyde | CDCl₃ | 192.0 | 134.2 | 129.9 | 129.7 | 145.6 | 21.9 (CH₃) |

| 4-Methoxybenzaldehyde | CDCl₃ | 190.4 | 129.6 | 131.6 | 114.0 | 164.2 | 55.2 (OCH₃) |

| 4-Chlorobenzaldehyde | CDCl₃ | 190.9 | 134.7 | 130.9 | 129.5 | 141.0 | |

| 4-Nitrobenzaldehyde | CDCl₃ | 190.4 | 140.1 | 130.5 | 124.3 | 151.1 |

This table is interactive. You can sort and filter the data.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing neighboring protons. In this compound, COSY would show correlations between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It is invaluable for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbon and hydrogen atoms (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. For instance, the aldehydic proton would show a correlation to the C1 aromatic carbon, and the aromatic protons would show correlations to neighboring carbons, aiding in the complete assignment of the aromatic system.

These advanced techniques, used in concert, provide a robust and detailed picture of the molecular structure of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

For this compound, key vibrational modes include:

C=O stretch: A strong, sharp absorption in the IR spectrum, typically around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.

C-H stretch (aldehyde): A pair of weak to medium bands often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

S-H stretch: A weak absorption in the IR spectrum, usually appearing around 2550-2600 cm⁻¹. This band can sometimes be broad.

Aromatic C-H stretch: Occurs above 3000 cm⁻¹.

Aromatic C=C stretch: A series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often particularly strong. The S-H stretch is typically weak in Raman as well.

Surface-Enhanced Raman Scattering (SERS) for Detection Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, such as gold or silver nanoparticles. The thiol group of this compound and its derivatives provides a strong anchor to these metallic surfaces, making them excellent candidates for SERS studies.

Research on the closely related molecule, 4-mercaptobenzoic acid (4-MBA), has demonstrated its utility as a SERS probe. 4-MBA can be used for pH sensing, as the protonation state of the carboxylic acid group influences the SERS spectrum. Similarly, this compound can be employed as a SERS reporter molecule. The strong and distinct signals from the aromatic ring and the aldehyde group can be used for detection and quantification at very low concentrations. The orientation of the molecule on the nanoparticle surface, which can be influenced by factors such as pH and solvent, can also be investigated using SERS by analyzing the relative enhancement of different vibrational modes. The large enhancement factors achievable with SERS open up possibilities for the use of this compound in trace-level detection applications, such as in environmental monitoring or biomedical diagnostics.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (138.19 g/mol ). The fragmentation of aromatic aldehydes under electron ionization typically involves the loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to the formation of a stable benzoyl cation or a phenyl radical cation, respectively.

Expected fragmentation patterns for this compound would include:

Loss of H·: A peak at m/z 137, corresponding to the [M-H]⁺ ion.

Loss of CHO·: A peak at m/z 109, corresponding to the [M-CHO]⁺ ion, which would be the thiophenyl cation.

Further fragmentation: The thiophenyl cation could potentially lose sulfur to give a peak corresponding to the phenyl cation at m/z 77.

The exact fragmentation pattern and the relative intensities of the fragment ions provide valuable structural information and can be used to confirm the identity of this compound and its derivatives.

X-ray Diffraction for Solid-State Structure Analysis

The determination of a crystal structure through single-crystal X-ray diffraction involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which the atomic positions can be deduced. The result is a detailed model of the molecule's arrangement in the crystal lattice, defined by a specific space group and unit cell dimensions.

While a specific crystal structure determination for this compound is not available in publicly accessible crystallographic databases, the analysis of structurally related benzaldehyde derivatives provides insight into the type of data obtained from such experiments. These studies consistently show well-defined molecular structures stabilized by a variety of intermolecular forces. For instance, the crystal structures of various substituted benzaldehydes have been extensively studied, revealing how different functional groups influence the crystal packing.

Below is a table showing representative crystallographic data for other benzaldehyde derivatives, illustrating the typical parameters obtained from X-ray diffraction analysis.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-(4-methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 12.1297 | 7.6581 | 12.3577 | 103.769 |

| (E)-benzo[d] nih.goviucr.orgdioxole-5-carbaldehyde oxime | C₈H₇NO₃ | Monoclinic | P2₁/c | 11.8996 | 12.9840 | 10.1583 | 109.135 |

| 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide | C₁₀H₁₄N₄S | Triclinic | P-1 | 8.529 | 9.387 | 15.538 | 79.730 |

This table presents data for analogous compounds to illustrate the outputs of X-ray crystallography and does not represent this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing. The analysis generates a three-dimensional surface defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

Key features of this analysis include:

d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts (shorter than the van der Waals radii), which are characteristic of hydrogen bonds and other strong interactions. mdpi.com Blue regions represent contacts longer than the van der Waals radii.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The resulting plot is unique for each crystal structure, with distinct regions corresponding to specific types of interactions (e.g., H···H, C···H, O···H).

For this compound, one would expect a variety of intermolecular interactions contributing to its crystal packing, including:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This could lead to S-H···O or S-H···S interactions.

C-H···O and C-H···S Interactions: Weak hydrogen bonds involving aromatic and aldehydic C-H groups with oxygen or sulfur atoms are common in stabilizing crystal structures of similar compounds. nih.govnih.gov

π-π Stacking: The aromatic rings can engage in stacking interactions, which are significant in the packing of many benzaldehyde derivatives. nih.gov

Studies on related benzaldehyde derivatives show the percentage contribution of different contacts to the Hirshfeld surface, as illustrated in the table below. iucr.orgimist.ma

| Interaction Type | Typical Contribution (%) |

| H···H | 30 - 52% |

| H···C / C···H | 12 - 21% |

| H···O / O···H | ~37% (in oximes) |

| H···S / S···H | ~8% (in thioamides) |

| H···N / N···H | ~10% (in thioamides) |

This table represents typical interaction contributions for related molecular structures and serves as an illustrative guide for the potential interactions in the this compound crystal.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In organic molecules, this typically involves the excitation of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the benzaldehyde moiety and the thiol group attached to the aromatic ring. The key electronic transitions would be:

π→π Transitions:* These high-energy transitions involve the excitation of electrons from the π-bonding orbitals of the aromatic ring and the carbonyl group. Conjugation between the benzene ring and the aldehyde group lowers the energy gap, shifting the absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. libretexts.org

n→π Transitions:* This transition involves the promotion of a non-bonding electron from the lone pair on the carbonyl oxygen to an anti-bonding π* orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have lower intensity than π→π* transitions. shivajichk.ac.in

A study on the related compound 4-hydroxybenzaldehyde (B117250) using theoretical methods predicted absorption bands at 316 nm, 262 nm, and 256 nm. mdpi.com Given the electronic similarities, this compound would be expected to exhibit a comparable UV-Vis absorption profile.

| Chromophore/Functional Group | Typical Transition | Approximate λ_max (nm) |

| Benzene Ring | π→π | ~255 |

| Carbonyl Group (C=O) | n→π | ~270-300 |

| Conjugated Aldehyde (Ar-CHO) | π→π* | ~280-320 |

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations and molecular modeling are indispensable tools for investigating molecular properties at the atomic level. These methods can predict molecular structures, electronic properties, and reaction pathways, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net DFT studies on this compound and its derivatives can provide valuable information:

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, with high accuracy.

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface. It identifies electron-rich regions (negative potential, typically around heteroatoms like oxygen and sulfur), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often around acidic hydrogens), which are prone to nucleophilic attack. mdpi.com

DFT calculations on related molecules, such as 4-hydroxybenzaldehyde, have been used to compute various global reactivity descriptors that predict chemical behavior. mdpi.com

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_LUMO + E_HOMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Computational chemistry, particularly DFT, plays a critical role in elucidating complex reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, researchers can map the entire pathway from reactants to products. This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies (E_a): Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Investigating Intermediates: Identifying any stable or quasi-stable species that are formed during the reaction.

This methodology can be applied to study various reactions involving this compound, such as its oxidation to the corresponding disulfide or sulfonic acid, or its condensation reactions with amines or other nucleophiles. For example, computational studies on the condensation between aldehydes and N-acyl-hydrazides have successfully detailed the reaction mechanism and explained experimental observations. rsc.org Such studies provide a step-by-step, atomistic view of bond-making and bond-breaking processes that is often inaccessible through experimental means alone. researchgate.net

Research Applications of 4 Mercaptobenzaldehyde in Chemical Sensing and Materials Science

Development of Chemical Sensors and Probes

The unique structure of 4-Mercaptobenzaldehyde enables its use as a critical component in the fabrication of sophisticated chemical sensors and probes. The thiol group provides a robust mechanism for attachment to noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). Concurrently, the aldehyde group serves as a reactive handle for the selective binding of specific target analytes.

Detection of Hydrazine (B178648) and its Derivatives

Hydrazine and its derivatives are recognized as significant environmental and biological hazards, necessitating the development of powerful analytical tools for their detection at trace levels. This compound has been successfully employed in highly sensitive sensor platforms for this purpose.

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides fingerprint-like molecular identification with ultra-high sensitivity. Researchers have developed intelligent SERS-based platforms for hydrazine detection by incorporating this compound onto nanoimprinted gold nanopillar arrays. In this setup, the thiol group of the this compound molecule chemisorbs onto the gold surface, creating a dense and oriented monolayer.

When the sensor is exposed to a sample containing hydrazine, the hydrazine molecule reacts with the aldehyde group of the surface-bound this compound. This reaction forms a new molecule, benzaldehyde (B42025) hydrazone, which is highly Raman-active. The formation of this new product on the SERS-active substrate generates a distinct and significantly enhanced Raman signal, allowing for the ultrasensitive detection of hydrazine. This method has achieved remarkable sensitivity, with reported detection limits as low as 10⁻¹³ M, even in complex sample matrices lookchem.com.

The success of the SERS-based hydrazine sensor relies on the principle of an orthogonal chemical reporter strategy. In this design, this compound acts as an "orthogonal coupling partner" for hydrazine lookchem.com. This means that the aldehyde group reacts specifically and efficiently with hydrazine through a "click" reaction (aldehyde-hydrazine condensation) under the given conditions, without interfering with other components in the system. This high specificity is crucial for avoiding false positives and ensuring reliable detection. The formation of the stable benzaldehyde hydrazone product is the key event that translates the presence of the analyte (hydrazine) into a measurable optical signal via SERS lookchem.com.

| Sensor Component | Function | Analyte | Reaction Product | Detection Limit |

| This compound | Orthogonal Coupling Partner | Hydrazine | Benzaldehyde Hydrazone | 10⁻¹³ M |

| Nanoimprinted Gold Array | SERS Substrate | - | - | - |

Detection of Volatile Amine Molecules (e.g., Putrescine, Cadaverine)

Volatile biogenic amines, such as putrescine and cadaverine (B124047), are important indicators of food spoilage and are associated with various biological processes. The detection of these molecules is critical for food safety and diagnostics. The chemical reactivity of this compound's aldehyde group with primary amines offers a promising route for the development of sensors for these compounds.

The fundamental reaction mechanism involves the condensation of the aldehyde group with a primary amine to form a Schiff base (an imine). This reaction forms a new C=N double bond and is a well-established method in chemical synthesis and analysis. By immobilizing this compound on a sensor surface, the reaction with volatile amines like putrescine or cadaverine would lead to the formation of a surface-bound imine. This chemical transformation can be detected through various transduction methods, such as changes in optical properties (colorimetry, fluorescence), mass (quartz crystal microbalance), or electrochemical signals, providing a basis for a sensing platform.

General Analyte Detection Mechanisms

The utility of this compound in chemical sensing is governed by two primary mechanisms derived from its bifunctional structure:

Surface Immobilization via Thiol Group: The mercapto (thiol) group has a strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a strong gold-sulfur bond, resulting in highly ordered and stable self-assembled monolayers (SAMs). This provides a robust and reproducible method for functionalizing sensor surfaces, ensuring that the recognition element is properly oriented and accessible to the analyte.

Analyte Capture via Aldehyde Group: The aldehyde group is an electrophilic site that can undergo selective covalent bond formation with nucleophilic analytes. The most prominent reaction is the condensation with primary amines (including hydrazine and its derivatives) to form Schiff bases (or hydrazones). This reaction is often highly specific and can occur under mild conditions, making it an ideal capture mechanism for sensing applications. The formation of a new covalent bond ensures a strong and stable interaction with the analyte, which translates into a clear and measurable sensor response.

Integration in Advanced Materials

Beyond its direct application in sensor probes, this compound serves as a versatile building block for the creation of advanced functional materials. Its ability to be integrated into larger structures, either on surfaces or within polymeric matrices, allows for the engineering of materials with tailored chemical and physical properties.

The most prominent example of its integration is in the formation of functionalized surfaces through self-assembled monolayers (SAMs). By creating a SAM of this compound on a gold substrate, the surface is transformed from a chemically inert metal into a reactive platform. This functionalized surface can then be used for the selective immobilization of biomolecules, as a platform for catalysis, or as an active layer in electronic devices. The stability and order of these aromatic thiol-based SAMs make them superior for creating well-defined and robust molecularly engineered surfaces.

Furthermore, the aldehyde and thiol functionalities allow this compound to be incorporated into polymer structures. Benzaldehyde derivatives can be immobilized onto polymer backbones to introduce new functionalities. For instance, benzaldehyde moieties have been attached to amine-terminated polymers to create novel materials. This suggests the potential for this compound to be used as a monomer or a modifying agent in polymerization reactions, leading to the synthesis of functional polymers with reactive aldehyde side chains and/or sulfur-containing groups, suitable for applications in coatings, responsive materials, or drug delivery systems.

Functionalization of Nanoparticles (e.g., Gold, Silver)

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. This compound is particularly well-suited for modifying the surfaces of noble metal nanoparticles like gold (Au) and silver (Ag).

The thiol group (-SH) in 4-MB exhibits a strong affinity for gold and silver surfaces, forming a stable covalent bond. nih.gov This self-assembly process creates a robust monolayer on the nanoparticle surface, which not only prevents aggregation and enhances stability but also introduces a new chemical functionality. nih.gov The exposed aldehyde groups (-CHO) on the nanoparticle's outer layer then serve as reactive sites for the covalent attachment of other molecules, such as proteins, DNA, or specific chemical receptors. cd-bioparticles.net

This two-step functionalization strategy is pivotal for developing highly specific sensors. For instance, gold nanoparticles functionalized with 4-MB can be further modified with biomolecules that selectively bind to a target analyte. This binding event can induce a change in the nanoparticles' optical properties, such as a shift in the surface plasmon resonance, which can be detected and quantified. This principle is utilized in the development of colorimetric sensors for various chemical and biological targets.

Table 1: Key Features of this compound in Nanoparticle Functionalization

| Feature | Description | Relevance to Nanoparticles (Au, Ag) |

|---|---|---|

| Thiol Group (-SH) | Forms a strong, stable covalent bond with noble metal surfaces. | Anchors the molecule to the nanoparticle, providing stability and preventing aggregation. nih.gov |

| Aldehyde Group (-CHO) | A highly reactive functional group that can react with amines, hydrazines, and other nucleophiles. | Provides a "handle" for the subsequent attachment of specific recognition elements (e.g., antibodies, enzymes). cd-bioparticles.net |

| Aromatic Ring | Provides a rigid spacer between the nanoparticle surface and the functional group. | Ensures the aldehyde group is accessible for further reactions and contributes to the electronic properties of the assembly. |

Detailed research findings have demonstrated that the density and orientation of 4-MB on the nanoparticle surface can be controlled by adjusting reaction conditions. This control is crucial for optimizing the performance of the final material, whether it is intended for use in surface-enhanced Raman spectroscopy (SERS), where the molecule can also act as a Raman reporter, or in targeted drug delivery systems. chemicalbook.comlookchem.com

Hybrid Sorbent Materials for Extraction (e.g., SBA-15 composites)

In the field of analytical chemistry, there is a continuous demand for efficient materials for the preconcentration and extraction of trace-level contaminants from complex samples. Hybrid materials, which combine the properties of organic molecules with inorganic substrates, offer a promising solution.

This compound can be immobilized onto porous inorganic supports, such as mesoporous silica (B1680970) (e.g., SBA-15), to create highly effective sorbent materials. The general strategy involves first modifying the silica surface with a silane (B1218182) coupling agent to introduce a linker group, which then reacts with 4-MB to anchor it covalently onto the support.

A study on a similar compound, 2-mercaptobenzaldehyde (B1308449), demonstrated the viability of this approach. rsc.orgresearchgate.net The mercaptobenzaldehyde was anchored onto the surface of SBA-15, a mesoporous silica with a high surface area and ordered pore structure. rsc.orgresearchgate.net The resulting hybrid material (MB-SBA-15) was used as a sorbent for the solid-phase extraction of cadmium ions (Cd(II)) from water and food samples. rsc.orgresearchgate.net The thiol groups on the sorbent surface acted as selective binding sites for the heavy metal ions.

Table 2: Performance of a Mercaptobenzaldehyde-SBA-15 Hybrid Sorbent for Cd(II) Extraction *

| Parameter | Value |

|---|---|

| Preconcentration Capacity | 0.94 ± 0.01 mmol g⁻¹ |

| Preconcentration Factor | 100 |

| Limit of Detection (LOD) | 6.93 × 10⁻⁶ mM |

| Limit of Quantification (LOQ) | 1.21 × 10⁻⁵ mM |

| Relative Standard Deviation | ≤5% |

Data based on research using 2-mercaptobenzaldehyde, illustrating the potential application for this compound. rsc.orgresearchgate.net

The key advantages of using such hybrid materials include:

High Selectivity: The functional groups (thiols) provide specific interaction sites for target analytes like heavy metals.

High Surface Area: The porous nature of SBA-15 allows for a high loading of the organic functional molecule, leading to a high binding capacity. rsc.orgresearchgate.net

Chemical and Thermal Stability: The robust inorganic framework provides excellent stability.

This methodology can be directly extended to this compound, creating sorbents for a wide range of metal ions and other pollutants that can be complexed by the thiol or aldehyde functionalities.

Applications in Functional Polymers and Surface Modification

The dual functionality of this compound also makes it a valuable monomer or modifying agent for the creation of functional polymers and for surface modification. nih.gov The ability to alter the surface properties of materials is crucial for applications ranging from biocompatible coatings to specialized electronics. researchgate.net

In Functional Polymers: 4-MB can be incorporated into polymer chains through either its aldehyde or thiol group. For example, the aldehyde can react with polymers containing amine or hydrazine groups to form Schiff bases, effectively grafting the thiol functionality onto the polymer backbone. Conversely, the thiol group can participate in thiol-ene "click" chemistry reactions, allowing for the efficient incorporation of the aldehyde-containing aromatic ring into a polymer network. These functional polymers can be designed to have specific properties, such as the ability to bind metals or to serve as a platform for attaching other molecules.

In Surface Modification: Surface modification involves altering the outermost layer of a material to achieve desired properties without changing the bulk material. nih.gov this compound can be used to modify surfaces in several ways:

Modification of Metal Surfaces: As discussed with nanoparticles, 4-MB can form self-assembled monolayers on bulk metal surfaces (e.g., gold electrodes), functionalizing them with aldehyde groups. These modified surfaces can then be used to immobilize enzymes for biosensor applications or to control cell adhesion.